2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of guanidine with enol ethers of β-ketonitriles and enaminonitriles . The reaction conditions typically include the use of organic solvents such as ethanol and catalysts like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate metabolic pathway . By inhibiting this enzyme, the compound can block the biosynthesis of thymidine, leading to the suppression of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: A simpler analog with similar biological activities.
Benzofuran derivatives: Compounds with a benzofuran scaffold that exhibit various biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with a similar core structure and potential therapeutic applications.
Uniqueness
2,6-DIAMINO-5-[2-AMINO-6-(1-BENZOFURAN-2-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential to inhibit dihydrofolate reductase. This makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
2-amino-6-(1-benzofuran-2-yl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O3/c19-13-10(15(27)25-17(20)23-13)9-11-14(24-18(21)26-16(11)28)22-12(9)8-5-6-3-1-2-4-7(6)29-8/h1-5H,(H5,19,20,23,25,27)(H4,21,22,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDLNFZSTOCDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C4=C(N3)N=C(NC4=O)N)C5=C(N=C(NC5=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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